molecular formula C9H24OSi2 B8512884 1,3-Bis(trimethylsilyl)propan-2-ol CAS No. 17887-33-1

1,3-Bis(trimethylsilyl)propan-2-ol

Cat. No. B8512884
Key on ui cas rn: 17887-33-1
M. Wt: 204.46 g/mol
InChI Key: APTAPQXGYNQSOS-UHFFFAOYSA-N
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Patent
US05998557

Procedure details

Ethyl formate (0.1 mol) was slowly added to 0.3 mol of trimethylsilylmethyl magnesium chloride solution dissolved in diethyl ether which was contained in a 500 ml flask. The mixture was allowed to react under reflux for about 24 hours. After hydrolyzing the reactant using ammonium hydrochloride solution, the obtained reaction product was separated and purified by a vacuum distillation and a 70 percent yield was obtained. The structure of the obtained distillates was analyzed using NMR and a spectroscopic method of FT-IR spectroscopy.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
ammonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH2:4][CH3:5])=O.[CH3:6][Si:7]([CH2:10][Mg]Cl)([CH3:9])[CH3:8].Cl.[NH4+]>C(OCC)C>[CH3:6][Si:7]([CH3:10])([CH3:9])[CH2:8][CH:4]([OH:3])[CH2:5][Si:7]([CH3:9])([CH3:8])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0.3 mol
Type
reactant
Smiles
C[Si](C)(C)C[Mg]Cl
Step Two
Name
ammonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was contained in a 500 ml flask
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the obtained reaction product
CUSTOM
Type
CUSTOM
Details
was separated
DISTILLATION
Type
DISTILLATION
Details
purified by a vacuum distillation
CUSTOM
Type
CUSTOM
Details
a 70 percent yield was obtained

Outcomes

Product
Name
Type
Smiles
C[Si](CC(C[Si](C)(C)C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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